molecular formula C11H15NOS B14811454 4-Cyclopropoxy-N-methyl-2-(methylthio)aniline

4-Cyclopropoxy-N-methyl-2-(methylthio)aniline

Cat. No.: B14811454
M. Wt: 209.31 g/mol
InChI Key: WDTOUUVLHXGPDU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to an aniline core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable aniline derivative with a cyclopropyl halide, followed by methylation and thiolation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction pathways .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aniline core .

Scientific Research Applications

4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline stands out due to its cyclopropoxy group, which imparts unique steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-methylsulfanylaniline

InChI

InChI=1S/C11H15NOS/c1-12-10-6-5-9(7-11(10)14-2)13-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI Key

WDTOUUVLHXGPDU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)SC

Origin of Product

United States

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